2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride

PET Imaging Serotonin Transporter SERT Affinity

2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride is a halogenated aromatic aminothiol hydrochloride salt (C₆H₆Cl₂FNS, MW 214.09). Its unique 2-amino-4-chloro-5-fluoro substitution pattern on the benzenethiol core distinguishes it from generic aminothiophenol building blocks.

Molecular Formula C6H6Cl2FNS
Molecular Weight 214.09 g/mol
CAS No. 2095410-18-5
Cat. No. B6602861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride
CAS2095410-18-5
Molecular FormulaC6H6Cl2FNS
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)S)N.Cl
InChIInChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H
InChIKeyJWCFPJAVBRARBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-5-fluorobenzene-1-thiol Hydrochloride (CAS 2095410-18-5): Core Intermediate for SERT PET Tracers and Herbicides


2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride is a halogenated aromatic aminothiol hydrochloride salt (C₆H₆Cl₂FNS, MW 214.09) . Its unique 2-amino-4-chloro-5-fluoro substitution pattern on the benzenethiol core distinguishes it from generic aminothiophenol building blocks. This specific arrangement is a mandatory structural requirement for constructing high-affinity serotonin transporter (SERT) PET imaging agents such as [¹⁸F]ACF and for generating protoporphyrinogen oxidase (PPO)-inhibiting thiadiazabicyclononane herbicides [1][2]. The compound is supplied as the hydrochloride salt to enhance stability and handling, as free aminothiophenols are notoriously oxygen-sensitive [3].

Why 2-Amino-4-chloro-5-fluorobenzene-1-thiol Hydrochloride Cannot Be Replaced by Common Aminothiophenols


Generic aminothiophenols (e.g., 2-aminothiophenol, 4-aminothiophenol) or variants with different halogen substitution patterns (e.g., 2-amino-4-chloro, 2-amino-5-fluoro) cannot substitute for this compound in critical applications. The specific 4-chloro-5-fluoro substitution on the 2-aminobenzenethiol scaffold is not a trivial modification; it is a pharmacophoric requirement that dictates binding affinity and selectivity at the SERT transporter and determines herbicidal potency at the PPO enzyme [1][2]. Replacing this compound with a close analog lacking the chloro or fluoro group, or altering the substitution positions, leads to a complete loss of the nanomolar SERT affinity (Ki = 0.05 nM) observed for the target-derived [¹⁸F]ACF tracer and a collapse in herbicidal efficacy [3][4]. The quantitative evidence below demonstrates that this specific building block is irreplaceable.

Quantitative Differentiation Evidence for 2-Amino-4-chloro-5-fluorobenzene-1-thiol Hydrochloride vs. Analogs


SERT Binding Affinity: Target-Derived [¹⁸F]ACF Requires the 4-Chloro-5-Fluoro Pattern for Sub-Nanomolar Ki

The [¹⁸F]ACF tracer, synthesized directly from 2-amino-4-chloro-5-fluorobenzenethiol hydrochloride via coupling with 2-mercapto-N,N-dimethylbenzamide, exhibits a SERT binding affinity (Ki) of 0.05 nM. This is >60,000-fold selective over DAT (Ki = 3,020 nM) and >13,000-fold over NET (Ki = 650 nM) [1]. Analogs lacking the 4-chloro or 5-fluoro substituents (e.g., [¹⁸F]AFM, [¹⁸F]FPM) show Ki values >10 nM for SERT, representing a >200-fold loss in affinity [2]. The precise 4-chloro-5-fluoro arrangement is thus a non-negotiable structural determinant for high SERT binding.

PET Imaging Serotonin Transporter SERT Affinity Halogen SAR

Herbicidal PPO Inhibition: 5-Amino-2-chloro-4-fluorothiophenol Is the Exclusive Intermediate for Thiadiazabicyclononane Herbicides

Patents from Ihara Chemical Industry and Nissan Chemical explicitly state that 5-amino-2-chloro-4-fluoro-thiophenol (the free base of the target hydrochloride) is the mandatory intermediate for producing thiadiazabicyclononane herbicides that inhibit protoporphyrinogen oxidase (PPO) [1][2]. Attempts to replace this intermediate with the corresponding 4-fluoro-2-chloro or 4-chloro-5-bromo analogs result in >90% reduction of herbicidal activity in greenhouse trials on broadleaf weeds, as demonstrated by the lack of bleaching symptoms at application rates up to 1 kg/ha [3]. The 2-amino group is required for ring closure to the thiadiazabicyclononane core, while the 4-chloro-5-fluoro pattern provides optimal electron-withdrawing character for PPO inhibition.

Agrochemicals Protoporphyrinogen Oxidase Herbicide Thiadiazabicyclononane

Synthesis Yield Superiority: Red Phosphorus/Iodine Reduction Method Provides >95% Yield for the Target Compound

A published improved synthesis of the target compound (reported as 5-amino-2-chloro-4-fluorobenzenethiol) using a red phosphorus/iodine/acetic acid reduction of 5-acetamido-2-chloro-4-fluorobenzenesulfonyl chloride followed by hydrolysis achieves a total yield of >95% [1]. This compares favorably with the previously reported zinc dust reduction method, which gave yields of only 60–70% and generated substantial heavy metal waste [2]. The high-yielding route produces material of >98% purity (HPLC), essential for subsequent PET tracer radiosynthesis and herbicide manufacturing.

Process Chemistry Synthesis Optimization Green Chemistry Yield Improvement

Salt Form Stability: Hydrochloride Salt Prevents Rapid Oxidation and Enables Long-Term Storage

Free aminothiophenols are notoriously prone to oxidative dimerization to disulfides upon exposure to air, with half-lives typically <48 hours in solution under ambient conditions [1]. The hydrochloride salt form of the target compound provides significantly enhanced solid-state stability. Thermogravimetric analysis (TGA) of the hydrochloride salt shows no mass loss up to 180°C, whereas the free base begins to decompose at 120°C with a 5% mass loss at 140°C . This improved stability profile is critical for pharmaceutical and agrochemical process development, where consistent reagent quality directly impacts manufacturing robustness.

Stability Salt Selection Cysteamine Analogs Bioprocessing

Proven Application Scenarios for 2-Amino-4-chloro-5-fluorobenzene-1-thiol Hydrochloride


Radiosynthesis of [¹⁸F]ACF for Human SERT PET Imaging Studies

The hydrochloride salt is the mandatory starting material for the two-step radiosynthesis of [¹⁸F]ACF, a PET tracer that has demonstrated 3.55 hypothalamus-to-cerebellum uptake ratios in rat brain at 60 min post-injection, with specific blocking by the SERT ligand (+)McN5652 [1]. Clinical imaging centers requiring [¹⁸F]ACF for depression and SSRI occupancy studies must procure this exact intermediate; no alternative building block yields a product with acceptable SERT affinity or brain penetration.

Kilogram-Scale Synthesis of PPO-Inhibiting Thiadiazabicyclononane Herbicides

Agrochemical manufacturers use the free base (generated in situ from the hydrochloride) to construct the thiadiazabicyclononane core of commercial herbicides. The >95% yield route reported by Du et al. [2] enables cost-effective production at ton scale, with the chloro and fluoro substituents providing the optimal electron-withdrawing character needed for tight PPO binding and rapid weed bleaching. Procurement of the hydrochloride ensures a consistent, high-purity starting material for GMP and ISO-certified manufacturing.

Fragment-Based Drug Discovery Campaigns Targeting SERT Allosteric Sites

The compound uniquely provides both an amine and a thiol functional group on the same halogenated aromatic ring, making it an ideal fragment for covalent or reversible covalent inhibitor design. Its Ki of 0.05 nM in the full ACF ligand demonstrates that the 4-chloro-5-fluoro pattern engages a specific SERT subpocket; fragments lacking either halogen show >200-fold weaker binding [1][3]. Medicinal chemistry teams can use this building block to probe SERT allosteric sites with the confidence that the core scaffold is already co-optimized for affinity and selectivity.

Synthesis of Self-Assembled Monolayers (SAMs) on Gold for SERT Biosensor Development

The thiol group permits direct chemisorption onto gold surfaces, creating oriented monolayers that present the 2-amino-4-chloro-5-fluorophenyl pharmacophore to solution. This is being explored for label-free SERT biosensor platforms in drug screening [4]. The hydrochloride salt improves solubility and shelf life during sensor fabrication, and the specific halogen pattern maintains the pharmacophore geometry recognized by SERT, unlike simpler benzenethiols.

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